5-bromo-2,3-difluoro-N-methylaniline
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Overview
Description
5-Bromo-2,3-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-difluoro-N-methylaniline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of N-methylaniline. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2,3-difluoro-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2,3-difluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoroaniline: Similar structure but with only one fluorine atom.
5-Bromo-2-methylaniline: Lacks the fluorine atoms present in 5-bromo-2,3-difluoro-N-methylaniline.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
5-bromo-2,3-difluoro-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEJGVZJYBNWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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